molecular formula C13H16O3 B2884042 3-acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one CAS No. 937604-46-1

3-acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one

Cat. No. B2884042
CAS RN: 937604-46-1
M. Wt: 220.268
InChI Key: JEVJGZVLCMZFBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one, also known as 1-benzofuran-4-one, is a versatile, organic compound with a wide range of applications in the scientific research field. It is a heterocyclic compound with a benzofuran skeleton, and is composed of two aromatic rings and two oxygen atoms. It is a colorless, crystalline solid with a melting point of 140-142°C and a boiling point of 324-325°C. 1-benzofuran-4-one is a relatively stable compound, with a low solubility in water and a high solubility in organic solvents.

Scientific Research Applications

Synthesis of Arylated Benzene Scaffolds

A study by Kumar et al. (2009) demonstrated the use of 2-acetyl-benzofuran in synthesizing polyarylated benzene derivatives, which are significant in chemical and material sciences due to their unique photophysical properties. This research outlined a protocol using Amberlyst 15 at reflux temperature to produce a mixture of dimer, trimer, and tetramer with intriguing conformational properties, leading to diverse arylated benzene scaffolds in good yields under similar reaction conditions (Kumar et al., 2009).

Antimicrobial and Antioxidant Applications

Another notable application is in the development of antimicrobials and antioxidants. Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds that exhibited significant antimicrobial and antioxidant activities. This study highlighted the potential of benzofuran derivatives in creating effective antimicrobial agents (Rangaswamy et al., 2017).

Synthesis of Fused Isatin and Diazepine Derivatives

Kenchappa et al. (2017) explored the synthesis of fused isatin and diazepine derivatives derived from 2-acetyl benzofuran, which showed excellent antimicrobial activity. This research underlines the chemical versatility and potential biological relevance of 3-acetyl-2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one derivatives (Kenchappa et al., 2017).

Antioxidant Activity Study

Ezzatzadeh and Hossaini (2018) reported on the antioxidant activity of benzofuran derivatives synthesized via a Strecker-type reaction. Their study showcased the potential of these compounds in free radical scavenging, highlighting another significant application of benzofuran derivatives in medicinal chemistry and antioxidant research (Ezzatzadeh & Hossaini, 2018).

properties

IUPAC Name

3-acetyl-2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-7(14)11-8(2)16-10-6-13(3,4)5-9(15)12(10)11/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVJGZVLCMZFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)CC(CC2=O)(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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